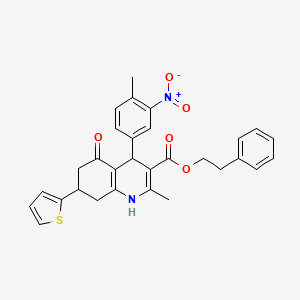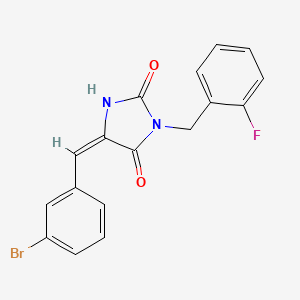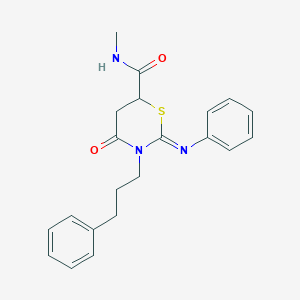
3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine is an organic compound that belongs to the class of benzoxepines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and halogenated ketones.
Introduction of Substituents: The chloro, methylidene, and phenyl groups can be introduced through various substitution reactions, often using reagents like chlorinating agents, Grignard reagents, or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine: Lacks the chloro substituent.
3-Chloro-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine: Lacks the methylidene group.
3-Chloro-4-methylidene-5-phenyl-4,5-dihydro-1-benzoxepine: Lacks the 4-methylphenyl group.
Uniqueness
The presence of the chloro, methylidene, and phenyl groups in 3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine may confer unique chemical and biological properties, such as enhanced reactivity or specific binding affinities.
Propriétés
Formule moléculaire |
C24H19ClO |
|---|---|
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
3-chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-5H-1-benzoxepine |
InChI |
InChI=1S/C24H19ClO/c1-16-12-14-19(15-13-16)24-23(25)17(2)22(18-8-4-3-5-9-18)20-10-6-7-11-21(20)26-24/h3-15,22H,2H2,1H3 |
Clé InChI |
SKPUDFCLRLREET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=C)C(C3=CC=CC=C3O2)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15029481.png)

![1,3-bis[(2,4,6-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15029486.png)

![7-(3-methoxybenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15029500.png)

![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15029530.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15029534.png)
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15029542.png)
![Heptyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B15029544.png)


![(3Z)-1-benzyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15029561.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
